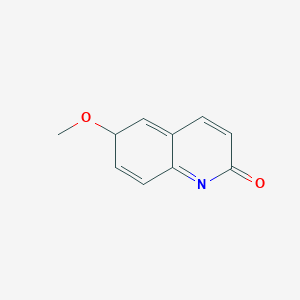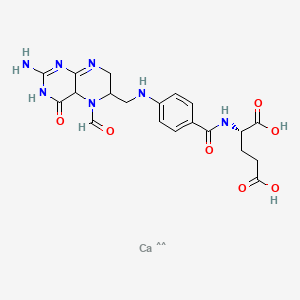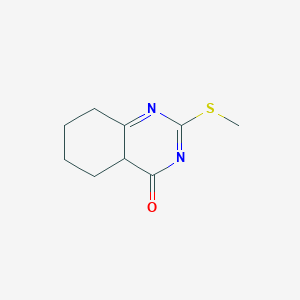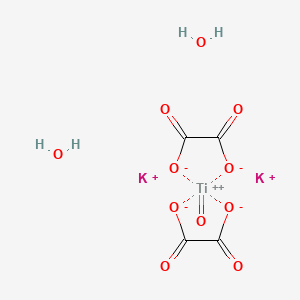
Dipotassium;oxalate;oxotitanium(2+);dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, potassium, hydrate (1:2:2), (SP-5-21)- is a complex inorganic compound with the molecular formula K2[Ti(C2O4)2O]·2H2O This compound is known for its unique coordination structure, where titanium is coordinated with oxalate ligands and an oxo group, forming a stable complex with potassium ions and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, potassium, hydrate (1:2:2), (SP-5-21)- typically involves the reaction of titanium(IV) oxide with oxalic acid in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
TiO2+2H2C2O4+2KOH→K2[Ti(C2O4)2O]⋅2H2O+2H2O
The reaction is typically conducted at elevated temperatures to facilitate the dissolution of titanium(IV) oxide and the formation of the complex. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, potassium, hydrate (1:2:2), (SP-5-21)- follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, potassium, hydrate (1:2:2), (SP-5-21)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the titanium center is further oxidized to higher oxidation states.
Reduction: Reduction reactions can reduce the titanium center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the oxalate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions under controlled pH conditions.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used. These reactions are often conducted in an inert atmosphere to prevent oxidation.
Substitution: Ligand substitution reactions are carried out using various ligands, such as phosphates and nitrates, under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Higher oxidation state titanium complexes.
Reduction: Lower oxidation state titanium complexes.
Substitution: New titanium complexes with different ligands.
Scientific Research Applications
Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, potassium, hydrate (1:2:2), (SP-5-21)- has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions. It is also used in the synthesis of other complex compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems and as an anticancer agent.
Industry: Used in the production of advanced materials, such as ceramics and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, potassium, hydrate (1:2:2), (SP-5-21)- involves its interaction with various molecular targets and pathways. The titanium center can coordinate with different biological molecules, leading to changes in their structure and function. The oxalate ligands can also participate in redox reactions, influencing the overall reactivity of the compound. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, sodium, hydrate (1:2:2), (SP-5-21)-
- Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, ammonium, hydrate (1:2:2), (SP-5-21)-
- Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, lithium, hydrate (1:2:2), (SP-5-21)-
Uniqueness
Titanate(2-), bis[ethanedioato(2-)-kappaO1,kappaO2]oxo-, potassium, hydrate (1:2:2), (SP-5-21)- is unique due to its specific coordination environment and the presence of potassium ions. This compound exhibits distinct chemical properties compared to its sodium, ammonium, and lithium counterparts. The potassium ions contribute to the stability and solubility of the complex, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C4H4K2O11Ti |
|---|---|
Molecular Weight |
354.13 g/mol |
IUPAC Name |
dipotassium;oxalate;oxotitanium(2+);dihydrate |
InChI |
InChI=1S/2C2H2O4.2K.2H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;;/q;;2*+1;;;;+2/p-4 |
InChI Key |
PGGRHIGITIPOBF-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O=[Ti+2].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



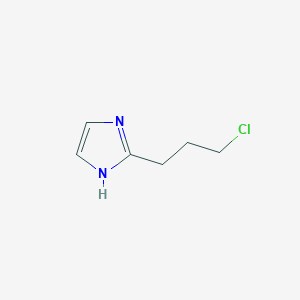
![2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12357438.png)

![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357445.png)
![(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12357446.png)
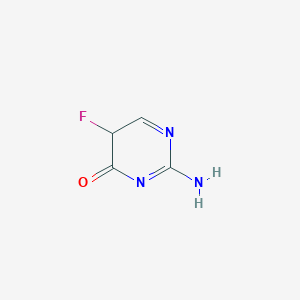

![5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B12357483.png)

